molecular formula C12H10N2O3 B1384782 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 1048922-47-9

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1384782
CAS No.: 1048922-47-9
M. Wt: 230.22 g/mol
InChI Key: ZPKRSBLFSOBVTJ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a carboxylic acid group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid can be synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyrimidines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-4-phenyl-1,2-dihydro-pyrimidine-5-carboxylic acid
  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Comparison: 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-methyl-2-oxo-6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-10(8-5-3-2-4-6-8)7-9(11(15)16)13-12(14)17/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRSBLFSOBVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 3
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 4
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid

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